molecular formula C11H8N2O2 B6385165 MFCD11876938 CAS No. 1111113-44-0

MFCD11876938

Cat. No.: B6385165
CAS No.: 1111113-44-0
M. Wt: 200.19 g/mol
InChI Key: OEJDIYGQIBQLIK-UHFFFAOYSA-N
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Description

The compound identified as “MFCD11876938” is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD11876938” involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically includes:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize yield and purity. Catalysts may be used to enhance reaction rates.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle significant quantities of reactants.

    Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and safety.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

“MFCD11876938” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also be reduced, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced products with fewer oxygen-containing functional groups.

    Substitution: Substituted products with different functional groups replacing the original ones.

Scientific Research Applications

“MFCD11876938” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism by which “MFCD11876938” exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions and processes.

Properties

IUPAC Name

2-(2-oxo-1H-pyrimidin-5-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-7-8-3-1-2-4-10(8)9-5-12-11(15)13-6-9/h1-7H,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJDIYGQIBQLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686786
Record name 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-44-0
Record name 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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